molecular formula C18H27NO3 B4984611 ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate

ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate

Cat. No.: B4984611
M. Wt: 305.4 g/mol
InChI Key: VMJMNQVHYQVMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate, also known as EMDP, is a chemical compound that belongs to the class of piperidinecarboxylate esters. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. EMDP has been the focus of scientific research due to its potential application in the field of medicine.

Mechanism of Action

The exact mechanism of action of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by interacting with neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been shown to reduce pain sensitivity in animal models of chronic pain. In addition, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential applications.

Future Directions

There are several potential future directions for research on ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate. One area of interest is the development of new drugs based on its anticonvulsant and analgesic properties. Another area of interest is the study of its effects on other neurotransmitters and receptors in the brain. Finally, more research is needed to fully understand the long-term effects of this compound and its potential use in humans.

Synthesis Methods

Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with piperidine in the presence of ethyl chloroformate. The resulting intermediate is then treated with sodium borohydride to yield this compound. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the Grignard reaction.

Scientific Research Applications

Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate has been studied for its potential use in the treatment of various medical conditions. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. This compound has also been studied for its potential use as an anesthetic and as a treatment for depression.

Properties

IUPAC Name

ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-5-22-18(20)16-8-6-7-11-19(16)12-15-9-10-17(21-4)14(3)13(15)2/h9-10,16H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJMNQVHYQVMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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